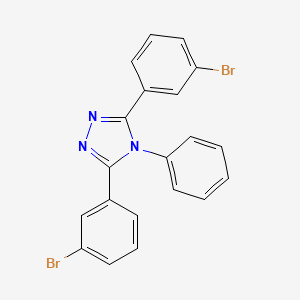

3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-bis(3-bromophenyl)-4-phenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Br2N3/c21-16-8-4-6-14(12-16)19-23-24-20(15-7-5-9-17(22)13-15)25(19)18-10-2-1-3-11-18/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNSYUFRRQSYJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857037 | |

| Record name | 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198843-27-4 | |

| Record name | 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole

Foreword: The Strategic Importance of Substituted Triazoles

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have rendered it a privileged structure in a vast array of pharmacologically active agents, including antifungal, anti-inflammatory, and anticancer drugs.[1] The target molecule of this guide, 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole, is a highly functionalized derivative poised for significant application. The presence of two reactive bromophenyl moieties offers synthetic handles for subsequent cross-coupling reactions, making it an invaluable building block for combinatorial library synthesis and the development of complex molecular architectures for drug discovery and advanced materials.[2]

This document provides a comprehensive, field-tested guide to the synthesis of this key intermediate. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic decisions that ensure a robust and reproducible outcome.

Chapter 1: Retrosynthetic Analysis and Strategic Approach

The synthesis of a 3,4,5-trisubstituted-4H-1,2,4-triazole requires a robust strategy that allows for precise control over the placement of each substituent. Among the various methods for triazole synthesis, the condensation of an N-aryl-benzimidoyl chloride with a benzohydrazide stands out for its efficiency and modularity.[3][4] This pathway reliably yields the desired 4H-tautomer and allows for the introduction of distinct aryl groups at the C3, C5, and N4 positions.

Our retrosynthetic analysis deconstructs the target molecule into two primary precursors: 3-Bromobenzohydrazide (Precursor A) and N-Phenyl-3-bromobenzimidoyl Chloride (Precursor B) . This approach is strategically sound as it isolates the synthesis of each key fragment before the final ring-forming cyclization.

Overall Synthetic Workflow

The synthesis is designed as a three-part process, culminating in the final cyclization reaction.

Figure 1: High-level workflow for the synthesis of the target triazole.

Chapter 2: Synthesis of Precursor A: 3-Bromobenzohydrazide

The synthesis of 3-bromobenzohydrazide is the foundational first stage. It is efficiently prepared from its corresponding carboxylic acid or ester via reaction with hydrazine hydrate. Using the ester is often preferred as it typically leads to a cleaner reaction with fewer acidic byproducts.

Protocol 2.1: Synthesis of 3-Bromobenzohydrazide

Principle: This is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the alkoxy group (e.g., ethoxy) from ethyl 3-bromobenzoate. The reaction is driven to completion by using an excess of hydrazine hydrate and heating to reflux.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Quantity |

|---|---|---|---|

| Ethyl 3-bromobenzoate | 229.07 | 0.10 | 22.9 g |

| Hydrazine Hydrate (~64%) | 50.06 | 0.50 | 25 mL |

| Ethanol (95%) | - | - | 100 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 3-bromobenzoate (0.10 mol) and ethanol (100 mL).

-

Stir the mixture until the ester has completely dissolved.

-

Carefully add hydrazine hydrate (0.50 mol) to the flask. Caution: Hydrazine hydrate is highly toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the resulting white solid by vacuum filtration and wash the filter cake with a small amount of cold distilled water.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 3-bromobenzohydrazide as white needles.[5]

-

Dry the product under vacuum.

Expected Results:

-

Yield: 85-95%

-

Melting Point: 157-159 °C[5]

-

Appearance: White crystalline solid

Chapter 3: Synthesis of Precursor B: N-Phenyl-3-bromobenzimidoyl Chloride

This precursor is typically generated in situ and used immediately in the final step due to its reactivity and moisture sensitivity. Its synthesis is a two-step process starting from 3-bromobenzoyl chloride.

Protocol 3.1: Synthesis of N-Phenyl-3-bromobenzamide

Principle: A classic Schotten-Baumann reaction, which is an acylation of aniline with 3-bromobenzoyl chloride under basic conditions. The base neutralizes the HCl generated during the reaction, driving it to completion.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Quantity |

|---|---|---|---|

| Aniline | 93.13 | 0.10 | 9.1 mL |

| 3-Bromobenzoyl chloride | 219.46 | 0.105 | 23.0 g |

| Dichloromethane (DCM) | - | - | 150 mL |

| Triethylamine (TEA) | 101.19 | 0.12 | 16.7 mL |

Procedure:

-

In a 500 mL flask, dissolve aniline (0.10 mol) and triethylamine (0.12 mol) in 100 mL of dichloromethane (DCM). Cool the flask in an ice bath.

-

Dissolve 3-bromobenzoyl chloride (0.105 mol) in 50 mL of DCM in a separate dropping funnel.

-

Add the acid chloride solution dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

The resulting crude solid can be recrystallized from ethanol to yield pure N-Phenyl-3-bromobenzamide.

Expected Results:

-

Yield: >90%

-

Appearance: Off-white solid

Chapter 4: Final Assembly and Cyclization

This final stage brings together the two precursors to construct the 1,2,4-triazole ring. The N-phenyl-3-bromobenzamide is first converted to the reactive imidoyl chloride intermediate, which is immediately trapped by the 3-bromobenzohydrazide. A subsequent thermal cyclodehydration forges the stable aromatic ring.

Protocol 4.1: Synthesis of this compound

Principle: The amide (N-Phenyl-3-bromobenzamide) is activated with a chlorinating agent (phosphorus pentachloride) to form the imidoyl chloride. The hydrazide (Precursor A) acts as a binucleophile, attacking the electrophilic imidoyl chloride carbon. The resulting intermediate readily undergoes intramolecular cyclization with the elimination of water upon heating to form the thermodynamically stable 1,2,4-triazole ring.

Figure 2: Simplified reaction mechanism for the final triazole formation.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Quantity |

|---|---|---|---|

| N-Phenyl-3-bromobenzamide | 276.13 | 0.05 | 13.8 g |

| Phosphorus pentachloride (PCl₅) | 208.24 | 0.055 | 11.5 g |

| 3-Bromobenzohydrazide | 215.05 | 0.05 | 10.75 g |

| Toluene or Xylene | - | - | 200 mL |

Procedure:

-

Set up a 500 mL flask with a reflux condenser and a drying tube. Caution: This reaction must be conducted under anhydrous conditions as PCl₅ and the imidoyl chloride intermediate are highly moisture-sensitive.

-

To the flask, add N-Phenyl-3-bromobenzamide (0.05 mol) and phosphorus pentachloride (0.055 mol).

-

Add 100 mL of dry toluene. Heat the mixture gently to 50-60 °C for 1 hour to facilitate the formation of the imidoyl chloride. The mixture should become a clear solution.

-

To this solution, add 3-bromobenzohydrazide (0.05 mol) in one portion.

-

Increase the temperature and heat the mixture to a vigorous reflux (approx. 110 °C for toluene) for 8-12 hours. The reaction will generate HCl gas, which should be vented through a scrubber.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature. A solid product may precipitate.

-

Slowly and carefully pour the reaction mixture into a beaker containing a cold, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid and decompose any remaining PCl₅. Stir until gas evolution ceases.

-

Filter the precipitated solid and wash thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the pure this compound.

Expected Results:

-

Yield: 70-85%

-

Appearance: White to off-white crystalline powder.

Chapter 5: Safety and Troubleshooting

-

Reagent Handling: Hydrazine hydrate is extremely toxic and a suspected carcinogen. Phosphorus pentachloride is highly corrosive and reacts violently with water. All operations should be performed in a certified chemical fume hood with appropriate PPE, including gloves, lab coat, and safety goggles.

-

Anhydrous Conditions: The success of the final cyclization step is critically dependent on maintaining anhydrous conditions until the quenching step. Ensure all glassware is oven-dried and use anhydrous solvents.

-

Troubleshooting Low Yields: If the final yield is low, consider the following:

-

Incomplete Imidoyl Chloride Formation: Extend the initial heating time with PCl₅ or use a slight excess.

-

Incomplete Cyclization: Ensure the reflux temperature is adequate and the reaction time is sufficient. Using a higher boiling solvent like xylene can sometimes improve results.

-

Purification Losses: The product may have some solubility in the recrystallization solvent. Minimize the amount of solvent used and cool thoroughly to maximize recovery.

-

Conclusion and Outlook

The synthetic route detailed herein provides a reliable and scalable method for producing high-purity this compound. This versatile intermediate, featuring two addressable bromine atoms, is a valuable platform for further chemical exploration. Its utility in constructing libraries of complex molecules via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) positions it as a strategic asset for researchers in drug development and materials science.

References

-

Bechara, W. S., et al. (2015). Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187. Available at: [Link]

-

Chen, Z., et al. (2016). A general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines. Organic Letters, 18(6), 1334-1337. Available at: [Link]

-

Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry, 44B, 2107-2113. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Available at: [Link]

-

Wang, Y., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 11. Available at: [Link]

-

Patel, M. R., & Shaikh, F. M. (2013). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Advances in Pharmacy, Biology and Chemistry, 2(2), 283-294. Available at: [Link]

-

Scafell. (n.d.). This compound: A Key Intermediate. Available at: [Link]

-

Bekircan, O., et al. (2006). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 11(6), 467-477. Available at: [Link]

-

Gümüş, M. H., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available at: [Link]

-

Castanedo, G. M., et al. (2011). A Highly Regioselective One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. The Journal of Organic Chemistry, 76(4), 1177–1179. Available at: [Link]

-

PubChem. (n.d.). m-Bromobenzohydrazide. Available at: [Link]

-

Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B, 44B, 2107-2113. Available at: [Link]

-

Genc, H., et al. (2018). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 23(7), 1629. Available at: [Link]

Sources

Spectroscopic data of 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole

An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of This compound (Molecular Formula: C₂₀H₁₃Br₂N₃, Molecular Weight: 455.15 g/mol ). As a specialized heterocyclic compound, it serves as a crucial intermediate in pharmaceutical and materials science research.[1] While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a predictive spectral profile. Furthermore, it outlines detailed, field-proven protocols for acquiring and validating this data, ensuring a robust and reliable characterization workflow for researchers and drug development professionals.

Molecular Structure and Analytical Considerations

The structural integrity of a synthetic compound is the bedrock of its utility in any application. For this compound, its asymmetrical substitution pattern presents a unique spectroscopic fingerprint. The molecule consists of a central 4H-1,2,4-triazole ring, substituted at the N4 position with a phenyl group, and at the C3 and C5 positions with two distinct 3-bromophenyl groups. This arrangement dictates the electronic environment of each atom, which is directly probed by techniques like NMR, Mass Spectrometry, and IR Spectroscopy.

Caption: Molecular structure with atom numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, we can map the molecular framework.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals exclusively in the aromatic region (typically 7.0-8.5 ppm). The key to interpretation is understanding how the electronic nature of the triazole ring and the bromine substituents affects the chemical shifts of the phenyl protons.

-

Causality of Predictions: The protons on the 3-bromophenyl rings will be influenced by the electron-withdrawing inductive effect of the bromine atom and the triazole ring. Protons ortho to the bromine (C2' and C4') will be deshielded relative to those on the unsubstituted phenyl ring. The protons on the N-phenyl ring are expected to be in a different electronic environment due to their direct attachment to the nitrogen atom of the heterocyclic system. Data from related bromophenyl-triazoles support these predicted shifts.[2]

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.2 - 8.4 | m | 2H | H-2', H-2''' (ortho to triazole) | Deshielded by proximity to the triazole ring and meta to bromine. |

| ~ 7.7 - 7.9 | m | 4H | H-4', H-6', H-4''', H-6''' | Complex multiplet from ortho/para positions on bromophenyl rings. |

| ~ 7.5 - 7.7 | m | 5H | H-5', H-5''' and N-Phenyl protons | Overlapping region for the remaining bromophenyl protons and the N-phenyl group. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will provide a count of all unique carbon atoms and insight into their functional roles. The presence of two bromophenyl groups attached to electronically distinct positions (C3 and C5) of the triazole should result in a complex but interpretable spectrum.

-

Causality of Predictions: The triazole carbons (C3 and C5) are expected in the 145-160 ppm range, a characteristic feature of such heterocyclic systems.[3] The carbons directly bonded to bromine (C3' and C3''') will appear significantly upfield (~122 ppm) due to the heavy atom effect. The remaining aromatic carbons will populate the 125-135 ppm region.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 - 158 | C3, C5 (Triazole) | Characteristic deshielded carbons of the 1,2,4-triazole ring. |

| ~ 135 - 138 | C1'' (N-Phenyl ipso-carbon) | Quaternary carbon attached to nitrogen. |

| ~ 130 - 134 | Aromatic CHs | Signals for the multiple CH carbons on all three phenyl rings. |

| ~ 128 - 130 | C1', C1''' (ipso-carbons) | Quaternary carbons of the bromophenyl rings attached to the triazole. |

| ~ 122 - 124 | C3', C3''' (C-Br) | Shielded carbons directly attached to the electronegative bromine atoms. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the dried compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample and lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity (line shape).

-

Tune and match the ¹H and ¹³C probes.

-

-

Data Acquisition:

-

¹H NMR: Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Co-add 16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire data using a proton-decoupled sequence, a 45° pulse angle, a relaxation delay of 5 seconds, and an acquisition time of 1.5 seconds. Co-add at least 1024 scans.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

-

Integrate the ¹H signals and pick all peaks in both spectra.

-

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Identity and Fragmentation

Mass spectrometry is essential for confirming the molecular weight and providing evidence of the compound's elemental composition through isotopic patterns and fragmentation analysis.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The most critical feature will be the isotopic cluster for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. For a molecule with two bromines, this results in three distinct peaks:

-

M⁺: (C₂₀H₁₃⁷⁹Br₂N₃) at m/z ~453

-

[M+2]⁺: (C₂₀H₁₃⁷⁹Br⁸¹BrN₃) at m/z ~455

-

[M+4]⁺: (C₂₀H₁₃⁸¹Br₂N₃) at m/z ~457 The expected intensity ratio of these peaks will be approximately 1:2:1 , which is a definitive signature for a dibrominated compound.

-

-

Key Fragmentation Pathways: Under EI conditions, the molecular ion will fragment in predictable ways. Common fragmentation would involve the loss of a bromine atom or cleavage of the phenyl rings.

Table 3: Predicted MS Fragmentation Data

| m/z (approx.) | Ion | Rationale |

| 453, 455, 457 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster (dibromo signature). |

| 374, 376 | [M - Br]⁺ | Loss of one bromine radical. |

| 298 | [M - 2Br]⁺ | Loss of both bromine radicals. |

| 154, 156 | [C₆H₄Br]⁺ | Bromophenyl cation fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation fragment. |

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Instrumentation (GC-MS or Direct Infusion ESI-MS):

-

For EI, a GC-MS system is standard. The sample is injected, vaporized, and passed through the ion source.

-

For softer ionization, Electrospray Ionization (ESI) can be used via direct infusion.

-

-

Data Acquisition (EI Mode):

-

Set the ionization energy to 70 eV.

-

Scan a mass range from m/z 50 to 600.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

For ultimate confirmation, perform HRMS (e.g., using a TOF or Orbitrap analyzer). This will provide a highly accurate mass measurement (to <5 ppm error), allowing for unambiguous confirmation of the elemental formula C₂₀H₁₃Br₂N₃.[3]

-

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational modes of molecules, providing a rapid and effective way to confirm the presence of key functional groups.

Predicted IR Absorption Bands (KBr Pellet)

The IR spectrum will be dominated by absorptions from the aromatic rings and the triazole core.

-

Causality of Predictions: The C-H bonds in the aromatic rings will produce sharp stretching bands above 3000 cm⁻¹. The double bonds within the aromatic and triazole rings (C=C and C=N) will give rise to a series of characteristic bands in the 1400-1600 cm⁻¹ region. The C-Br bond has a characteristic stretching frequency in the lower wavenumber "fingerprint" region of the spectrum.[4]

Table 4: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3050 - 3150 | Aromatic C-H Stretch | Medium, Sharp |

| 1580 - 1610 | C=N Stretch (Triazole) | Medium |

| 1450 - 1550 | C=C Stretch (Aromatic Rings) | Strong, Multiple |

| 1200 - 1350 | C-N Stretch | Medium |

| 750 - 850 | Aromatic C-H Out-of-Plane Bend | Strong |

| 550 - 650 | C-Br Stretch | Medium |

Experimental Protocol: IR Data Acquisition (KBr Pellet)

This solid-state method is standard for non-volatile crystalline compounds.

-

Sample Preparation:

-

Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

-

Pellet Formation:

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum from 4000 to 400 cm⁻¹. Co-add 32 scans for a high-quality spectrum.

-

Caption: Workflow for acquiring IR data via the KBr pellet method.

Conclusion

This technical guide establishes a robust predictive framework for the spectroscopic analysis of This compound . The predicted ¹H NMR, ¹³C NMR, Mass, and IR spectra are grounded in fundamental chemical principles and data from analogous structures. By following the detailed experimental protocols provided, researchers and drug development professionals can confidently acquire and interpret the necessary data to verify the identity, purity, and structure of this important synthetic intermediate, ensuring the integrity of their downstream applications.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Bromophenyl)-1H-[2][3][5]triazole. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top).... Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Phenyl-1,2,4-triazole-3,5-dione. Retrieved from [Link]

-

Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry, 44B, 2107-2113. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

-

SciSpace. (n.d.). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-(4-Methylphenyl)-3-phenyl-4 H -1,2,4-triazole. Retrieved from [Link]

-

Ginekologia i Poloznictwo. (n.d.). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,5-Bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole: Your Premier Pharmaceutical Intermediate Supplier. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole. As a member of the 1,2,4-triazole class of heterocyclic compounds, this molecule and its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their broad spectrum of biological and photophysical properties.[1][2] Structural elucidation is paramount in drug development and materials research, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular architecture in solution. This document serves as a reference for researchers, offering a detailed prediction and interpretation of the NMR spectra, a robust experimental protocol for data acquisition, and an explanation of the underlying principles governing the spectral features of this complex molecule.

Molecular Structure and Symmetry Considerations

To accurately interpret the NMR spectra, a foundational understanding of the molecule's structure and symmetry is essential. The target compound, this compound, is composed of a central 4-phenyl-substituted 1,2,4-triazole core, which is further substituted at the 3 and 5 positions with identical 3-bromophenyl rings.

The key structural features influencing the NMR spectra are:

-

Symmetry: The two 3-bromophenyl groups attached to C3 and C5 of the triazole ring are chemically equivalent due to free rotation around the C-C single bonds. This equivalence significantly simplifies both the ¹H and ¹³C NMR spectra, as corresponding nuclei on these two rings will be magnetically equivalent and produce a single set of resonant signals.

-

Aromatic Systems: The molecule contains three distinct aromatic systems: the two equivalent 3-bromophenyl rings and one unique 4-phenyl ring. The electronic environment of each proton and carbon is dictated by its position on the ring and the nature of the adjacent substituents.

-

Heterocyclic Core: The 1,2,4-triazole ring has a profound electronic influence on the attached phenyl rings, generally causing a deshielding effect on the proximate protons and carbons.

Figure 1: Numbering scheme for this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to be complex, with all signals appearing in the aromatic region. The interpretation relies on understanding the influence of substituents on chemical shifts and predicting the spin-spin coupling patterns.[3][4]

-

4-Phenyl Protons (H2', H3', H4', H5', H6'):

-

Chemical Shift: These five protons will appear as a complex multiplet. The ortho protons (H2', H6') are expected to be the most deshielded of this group due to their proximity to the electron-withdrawing triazole ring. The meta (H3', H5') and para (H4') protons will resonate at slightly higher fields. The entire group is expected in the δ 7.30-7.60 ppm range.

-

Multiplicity: Due to complex coupling, these signals will likely overlap and appear as a multiplet (m).

-

Integration: The integral for this multiplet will correspond to 5H .

-

-

3-Bromophenyl Protons (H2'', H4'', H5'', H6''):

-

Chemical Shift: The two 3-bromophenyl rings are equivalent, giving rise to one set of four proton signals. The bromine atom exerts a significant inductive withdrawing effect, deshielding adjacent protons.

-

H2'': This proton is ortho to the triazole-substituted carbon and meta to the bromine. It is expected to be a singlet or a narrow triplet, appearing at the most downfield position of this spin system, likely around δ 7.80-7.90 ppm .

-

H6'': This proton is ortho to the triazole-substituted carbon and ortho to the bromine. It will be deshielded and is expected to appear as a doublet of doublets (dd) around δ 7.60-7.70 ppm .

-

H4'': This proton is para to the triazole-substituted carbon and meta to the bromine. It is expected to appear as a doublet of doublets (dd) or a triplet (t) around δ 7.40-7.50 ppm .

-

H5'': This proton is meta to the triazole-substituted carbon and ortho to the bromine. It will resonate as a triplet (t) around δ 7.30-7.40 ppm .

-

-

Multiplicity: The splitting patterns will follow the n+1 rule, where 'n' is the number of neighboring protons.[3] We predict a singlet/triplet (H2''), a triplet (H5''), and two signals appearing as doublet of doublets or triplets (H4'', H6'').

-

Integration: The total integration for the signals from these two equivalent rings will be 8H (2H for each unique proton H2'', H4'', H5'', and H6'').

-

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule.

-

Triazole Ring Carbons (C3, C5):

-

Due to the C2 symmetry axis passing through N4 and the midpoint of the N1-N2 bond, the C3 and C5 carbons are chemically equivalent. They are attached to identical 3-bromophenyl groups.

-

A single signal is expected for these two carbons, typically in the range of δ 153.0-156.0 ppm , which is characteristic for substituted 1,2,4-triazoles.[5][6]

-

-

4-Phenyl Ring Carbons (C1' to C6'):

-

C1' (ipso): The carbon directly attached to the triazole nitrogen (N4) will be deshielded and is expected around δ 135.0-137.0 ppm .

-

C2'/C6' (ortho), C3'/C5' (meta), C4' (para): These will appear in the typical aromatic region of δ 125.0-130.0 ppm . Four distinct signals are expected for this ring (ipso, ortho, meta, para).

-

-

3-Bromophenyl Ring Carbons (C1'' to C6''):

-

The two equivalent rings will give rise to a single set of six carbon signals.

-

C3'' (C-Br): The carbon directly bonded to bromine will be shielded relative to other aromatic carbons but identifiable by its characteristic shift, expected around δ 122.0-124.0 ppm .

-

C1'' (ipso): The carbon attached to the triazole ring will be found around δ 130.0-132.0 ppm .

-

Other Carbons (C2'', C4'', C5'', C6''): The remaining four carbons will resonate in the aromatic region between δ 125.0-135.0 ppm .

-

Summary of Predicted NMR Data

The following table summarizes the anticipated ¹H and ¹³C NMR spectral data for the title compound.

| ¹H NMR Data |

| Chemical Shift (δ ppm) |

| 7.80 - 7.90 |

| 7.60 - 7.70 |

| 7.30 - 7.60 |

| 7.40 - 7.50 |

| 7.30 - 7.40 |

| ¹³C NMR Data |

| Chemical Shift (δ ppm) |

| 153.0 - 156.0 |

| 122.0 - 137.0 |

| ~135.0 - 137.0 |

| ~130.0 - 132.0 |

| ~122.0 - 124.0 |

Note: s = singlet, t = triplet, dd = doublet of doublets, m = multiplet. Chemical shifts are predicted and may vary based on solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

A self-validating and reproducible protocol is critical for obtaining high-quality NMR data.

Figure 2: Standard workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for complex aromatic and heterocyclic systems due to its excellent solvating power.[7]

-

Add a small drop of tetramethylsilane (TMS) to serve as the internal standard (δ = 0.00 ppm).

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrumental Setup (400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment (e.g., 'zg30').

-

Set the number of scans (NS) to 16 or 32 for good signal averaging.

-

Set the relaxation delay (D1) to at least 2 seconds to allow for full proton relaxation.

-

Set the spectral width to cover the entire expected range of proton signals (e.g., -2 to 14 ppm).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse program (e.g., 'zgpg30') to obtain a spectrum with singlets for all carbons.

-

Set the number of scans (NS) to a higher value (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

Set the relaxation delay (D1) to 2 seconds.

-

Set the spectral width to cover the full range of carbon signals (e.g., 0 to 220 ppm).

-

Acquire the FID.

-

-

Data Processing:

-

Apply an exponential window function to the FID to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.

-

Carefully phase correct the spectrum (both zero-order and first-order) to ensure all peaks are positive and have a pure absorption lineshape.

-

Apply a baseline correction to ensure the baseline is flat.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

For the ¹H spectrum, integrate the area under each signal to determine the relative number of protons.

-

Conclusion

The structural confirmation of this compound is readily achievable through a combined analysis of its ¹H and ¹³C NMR spectra. The key diagnostic features include the unique set of signals for the 4-phenyl group, the simplified pattern for the two equivalent 3-bromophenyl groups, and the characteristic downfield signal of the C3/C5 triazole carbons in the ¹³C spectrum. The inherent symmetry of the molecule is a critical factor that simplifies an otherwise highly complex spectrum. By following the detailed experimental protocol provided, researchers can reliably obtain high-resolution data, enabling confident structural verification essential for advancing research in drug discovery and materials science.

References

- The Royal Society of Chemistry. (2014). Electronic Supplementary Information for Halide inhibition of the copper-catalysed azide-alkyne cycloaddition.

-

Li, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available at: [Link]

-

National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]

-

Gümüş, F. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]

-

Sravya, G., & Bakkthavatchala Reddy, N. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available at: [Link]

-

Wroblewska, A., et al. (2020). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules. Available at: [Link]

-

Paizs, C., et al. (2018). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank. Available at: [Link]

-

Chirkina, E., & Larina, L. (2023). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. Magnetic Resonance in Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

-

Demirtas, I., et al. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Available at: [Link]

-

Fassihi, A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol [mdpi.com]

- 7. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Triazole Derivatives

Introduction: The Privileged 1,2,4-Triazole Core

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, have established it as a "privileged scaffold".[1][2] This guide provides an in-depth exploration of the diverse biological activities of 1,2,4-triazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols for their synthesis and evaluation. The versatility of the triazole nucleus allows it to serve as a bioisostere for amide, ester, and carboxylic acid groups, enhancing binding affinity to a wide array of biological targets.[1][3] Consequently, 1,2,4-triazole derivatives have demonstrated a broad spectrum of pharmacological effects, including potent antifungal, anticancer, antiviral, and antibacterial activities.[4][5][6]

Antifungal Activity: The Hallmark of 1,2,4-Triazoles

The most prominent and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[7][8] Marketed drugs such as fluconazole, itraconazole, and voriconazole are testaments to the efficacy of this chemical class.[4][9]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of 1,2,4-triazoles is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity.[11] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[1] This disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterols, which alters membrane permeability and inhibits fungal growth.[1]

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed key structural features that enhance the antifungal potency of 1,2,4-triazole derivatives. For instance, the presence of a halogenated phenyl group is often associated with increased activity.[7] Furthermore, the nature of the substituent at the N1 position of the triazole ring significantly influences the antifungal spectrum and pharmacokinetic properties.[9] The introduction of bulky side chains can enhance binding to the active site of CYP51.

Anticancer Activity: A Multifaceted Approach

1,2,4-triazole derivatives have emerged as promising candidates in cancer therapy due to their ability to target various hallmarks of cancer.[12][13] Their anticancer effects are mediated through diverse mechanisms, including enzyme inhibition, apoptosis induction, and cell cycle arrest.[2]

Mechanisms of Action in Oncology

-

Tubulin Polymerization Inhibition: Certain 1,2,4-triazole derivatives act as potent inhibitors of tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[14][15] These compounds often bind to the colchicine binding site on tubulin.[14]

-

Kinase Inhibition: The 1,2,4-triazole scaffold has been successfully incorporated into molecules that inhibit various kinases implicated in cancer progression, such as EGFR and BRAF.[12]

-

Aromatase Inhibition: Derivatives like letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of hormone-dependent breast cancer.[16] They block the conversion of androgens to estrogens, thereby suppressing tumor growth.

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Quantitative Data on Anticancer Activity

The anticancer efficacy of novel 1,2,4-triazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 8c | EGFR | 3.6 | [12] |

| 4g | HT-29 (Colon) | 12.69 | [17] |

| TP6 | B16F10 (Melanoma) | 41.12 | [18] |

| Vg | MCF-7 (Breast) | 0.891 | [19] |

| PS9 | MCF-7 & HepG2 | 0.02628 | [20] |

Antiviral and Antibacterial Activities: Expanding the Therapeutic Scope

The 1,2,4-triazole scaffold is also a key component in the development of antiviral and antibacterial agents.[21][22][23]

Antiviral Properties

1,2,4-triazole derivatives have shown promising activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, and influenza virus.[21][22] The well-known antiviral drug ribavirin, a 1,2,4-triazole nucleoside, exhibits broad-spectrum activity by interfering with viral nucleic acid synthesis.[4][16] The mechanism of action for many novel antiviral triazoles involves the inhibition of key viral enzymes such as polymerases or proteases.[24]

Antibacterial Potential

The emergence of antibiotic resistance necessitates the development of new antibacterial agents.[23][25] 1,2,4-triazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[25][26] Their mode of action can involve the disruption of bacterial cell wall synthesis, inhibition of protein synthesis, or interference with DNA replication.[27] Hybrid molecules that couple a 1,2,4-triazole moiety with other antibacterial pharmacophores, such as fluoroquinolones, have shown enhanced efficacy.[23][25]

Experimental Protocols: Synthesis and Biological Evaluation

General Synthesis of 1,2,4-Triazole Derivatives: Pellizzari Reaction

A classic method for the synthesis of 3,5-disubstituted-1,2,4-triazoles is the Pellizzari reaction, which involves the condensation of an amide with an acyl hydrazide.[28]

Step-by-Step Methodology:

-

Reactant Mixture: In a round-bottom flask, combine one equivalent of an amide and one equivalent of an acyl hydrazide.

-

Heating: Heat the mixture in an oil bath at 150-160 °C for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the solidified reaction mass is triturated with a small amount of ethanol.

-

Purification: The solid product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 3,5-disubstituted-1,2,4-triazole.[28]

Caption: Pellizzari Reaction Workflow for 1,2,4-Triazole Synthesis.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of a 1,2,4-triazole derivative against a fungal strain is a key measure of its antifungal potency.

Step-by-Step Methodology:

-

Preparation of Inoculum: A standardized suspension of the fungal test organism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the fungal suspension. Positive (no drug) and negative (no fungus) controls are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[10]

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in drug discovery.[29] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of clinically important drugs.[4] Future research will likely focus on the design of novel hybrid molecules that combine the 1,2,4-triazole core with other pharmacophores to enhance potency, selectivity, and overcome drug resistance.[2][25] The continued exploration of the structure-activity relationships and mechanisms of action of these versatile compounds holds great promise for the development of next-generation therapeutics.

References

-

Al-Sanea, M. M., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link]

-

Asati, V., et al. (2018). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central. [Link]

-

Chen, Q., et al. (2021). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives. ACS Publications. [Link]

-

Gomha, S. M., et al. (2019). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]

-

Lv, K., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. PubMed. [Link]

-

Dayama, D. S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Frolova, Y., et al. (2020). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Ankara University Faculty of Pharmacy Journal. [Link]

-

Ouyang, X., et al. (2012). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed. [Link]

-

Parlak, A. E., et al. (2021). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

-

Ameen, D. S. M., et al. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate. [Link]

-

Sumalatha, K., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

Farghaly, T. A., et al. (2024). A Literature Review Focusing on the Antiviral Activity of[7][12][26] and[7][26][27]-triazoles. Mini Reviews in Medicinal Chemistry. [Link]

-

Kokil, G. R., et al. (2010). Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. Letters in Drug Design & Discovery. [Link]

-

Zhang, Y., et al. (2022). Synthesis and anticancer activity of[7][12][26] triazole [4,3-b][7][12][25][26] tetrazine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Farghaly, T. A., et al. (2023). A Literature Review Focusing on the Antiviral Activity of[7][12][26] and[7][26][27]-triazoles. Mini-Reviews in Medicinal Chemistry. [Link]

-

Wei, Q.-L., et al. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry. [Link]

-

Borysenko, N. M., et al. (2025). A review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. ResearchGate. [Link]

-

Hussain, S., et al. (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link]

-

Kotan, F., et al. (2022). Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

-

Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds. [Link]

-

Maddila, S., et al. (2013). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Bentham Science. [Link]

-

Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). PubMed. [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. [Link]

-

Sławiński, J., et al. (2018). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

-

Jacob, J. H., et al. (2013). Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. ResearchGate. [Link]

-

Al-Jebori, A. A., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Research Square. [Link]

-

Tan, C.-X., et al. (2012). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Bentham Science Publishers. [Link]

-

Tkachuk, I., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Chandrashekar, A., et al. (2016). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Journal of Applied Pharmaceutical Science. [Link]

-

Colacino, E., et al. (2017). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. NIH. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

-

Shaik, P., et al. (2023). Synthesis, in-vitro Cytotoxic Evaluation, and Molecular Docking Studies of New 1,2,4-triazole Derivatives. Bentham Science Publisher. [Link]

-

Ameen, D. S. M., et al. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate. [Link]

-

Wang, S., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PubMed Central. [Link]

-

El-Naggar, A. M., et al. (2023). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Publishing. [Link]

-

Ouyang, X., et al. (2012). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. ResearchGate. [Link]

-

Parchenko, V., et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Zaporizhzhia State Medical and Pharmaceutical University. [Link]

-

Asif, M. (2014). Study Of Some 1,2,4-triazoles Derivatives And Their Biological Activities. Neliti. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Study Of Some 1,2,4-triazoles Derivatives And Their Biological Activities - Neliti [neliti.com]

- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isres.org [isres.org]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. isres.org [isres.org]

- 14. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 19. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. benthamscience.com [benthamscience.com]

- 21. benthamdirect.com [benthamdirect.com]

- 22. eurekaselect.com [eurekaselect.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. eurekaselect.com [eurekaselect.com]

Potential applications of brominated triazole compounds

An In-depth Technical Guide to the Potential Applications of Brominated Triazole Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The triazole nucleus, a five-membered heterocyclic motif containing three nitrogen atoms, represents a cornerstone in modern medicinal, agricultural, and materials science.[1] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it a privileged scaffold in drug design and functional materials development.[2][3][4] The strategic introduction of a bromine atom onto the triazole core or its substituents significantly modulates the physicochemical properties of the parent molecule, enhancing lipophilicity, improving target binding affinity, and providing a versatile synthetic handle for further functionalization. This guide provides a comprehensive technical overview of the burgeoning applications of brominated triazole compounds, synthesizing field-proven insights with detailed mechanistic explanations and experimental protocols for researchers, scientists, and drug development professionals.

The Strategic Role of Bromination in Triazole Chemistry

The incorporation of bromine into a triazole-based molecule is a deliberate synthetic strategy rather than a mere structural modification. The bromine atom, owing to its size, electronegativity, and ability to act as a leaving group in cross-coupling reactions, imparts several advantageous properties:

-

Enhanced Biological Activity: The lipophilic nature of bromine can improve a molecule's ability to cross biological membranes, potentially increasing its bioavailability and efficacy. Furthermore, its ability to form halogen bonds can lead to stronger and more specific interactions with biological targets.

-

Metabolic Stability: The presence of a C-Br bond can block sites susceptible to metabolic oxidation, thereby increasing the half-life of a drug candidate.

-

Synthetic Versatility: A bromine atom serves as a key functional handle for constructing more complex molecules. It is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of aryl, alkyl, and alkynyl groups.[5][6][7] This versatility is paramount in generating libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Isomeric forms of the triazole core and common bromination sites.

Applications in Medicinal Chemistry

Brominated triazoles are prominent in the development of new therapeutic agents, demonstrating efficacy across a range of diseases.

Antifungal Agents

The most established therapeutic application of triazoles is in the treatment of fungal infections.[8] They function by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9][10][11] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt membrane integrity and fluidity, leading to fungal cell death.[10]

Certain agricultural triazole fungicides, such as bromuconazole, are structurally similar to medical triazoles.[12] This structural similarity underscores the potency of the brominated triazole scaffold in targeting the conserved CYP51 enzyme.

Caption: Mechanism of action for brominated triazole antifungal agents.

Antibacterial Agents

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Brominated triazole derivatives have shown significant promise in this area. Structure-activity relationship studies reveal that the introduction of bromine atoms can enhance antibacterial potency.[13]

For example, a series of 4-amino-5-aryl-4H-1,2,4-triazole derivatives demonstrated that compounds with 4-bromo substituents exhibited good activity against various bacterial strains.[13] In another study, a mercapto-1,2,4-triazole bearing a bromo diphenylsulfone moiety showed the strongest action against Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL.[14]

Anticancer Agents

The 1,2,4-triazole scaffold is a key pharmacophore in the design of anticancer drugs.[15][16] Bromine substitution has been leveraged to develop potent derivatives. A recently synthesized series of compounds featuring a 5-bromofuran tethered to a 1,2,4-triazole hybrid demonstrated excellent in vitro activity against the MCF-7 breast cancer cell line, with compound 12b showing an IC₅₀ value of 3.54 ± 0.265 µg/mL.[15]

Mechanistic studies of another potent diarylated 1,2,4-triazole indicated that it induces apoptosis in malignant cells by elevating the pro-apoptotic BAX protein and causing mitochondrial outer membrane permeabilization.[16]

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 5-Bromofuran-1,2,4-triazole hybrid (12b) | MCF-7 (Breast) | 3.54 µg/mL | [15] |

| Diarylated 1,2,4-triazole (4q) | MCF-7 (Breast) | 4.8 µM | [16] |

| Benzo[d][8][9]dioxole-1,2,4-triazole (6a) | MCF-7 (Breast) | 7.989 µg/mL | [15] |

Applications in Agrochemicals

Triazoles are one of the most widely used classes of fungicides in agriculture, protecting a vast range of crops from fungal pathogens.[11][17] Their mechanism of action is the same as in medicinal applications: inhibition of ergosterol biosynthesis.[11]

Brominated triazoles like bromuconazole are used to control diseases in crops.[12][18] However, the extensive use of these fungicides has led to a significant public health concern: the development of resistance in environmental fungi that can also be human pathogens. Strains of Aspergillus fumigatus resistant to medical triazoles have been isolated from agricultural environments, with resistance mechanisms linked to fungicide exposure.[12] This highlights the need for careful stewardship of these critical compounds.

Applications in Materials Science

The unique electronic structure of the triazole ring, combined with the properties of bromine, makes these compounds suitable for various applications in materials science.

Corrosion Inhibitors

Triazole derivatives are highly effective corrosion inhibitors for various metals, including mild steel and copper, in acidic media.[19][20][21] Their efficacy stems from the ability of the nitrogen heteroatoms' lone pair electrons and the ring's π-electrons to coordinate with the vacant d-orbitals of the metal surface. This interaction leads to the formation of a protective adsorbed film that acts as a barrier to the corrosive environment.[20][22]

Studies on brominated triazole-based Schiff bases, such as 2-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-bromophenol (TIB), have demonstrated excellent corrosion inhibition for mild steel in hydrochloric acid.[19] The adsorption of these inhibitors on the metal surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer.[21]

Caption: Adsorption mechanism of triazole inhibitors on a metal surface.

Flame Retardants

Brominated compounds are among the most effective flame retardants used in commercial products like plastics and electronics.[23][24] They primarily function in the gas phase during combustion. At high temperatures, the C-Br bond cleaves, releasing bromine radicals (Br•). These radicals are highly effective at interrupting the free-radical chain reactions of combustion in the flame, thus slowing or extinguishing the fire.

While brominated triazines are known flame retardants[25], recent research has explored phosphorus-triazole hybrids for flame-retardant epoxy coatings, indicating a growing interest in incorporating the thermally stable triazole nucleus into flame retardant designs.[26]

Synthetic Methodologies and Protocols

The synthesis of polysubstituted brominated triazoles is crucial for accessing novel compounds for screening and application. A powerful and versatile strategy involves the bromination of the triazole ring followed by functionalization via cross-coupling reactions.[5][6]

Workflow: Synthesis of Polysubstituted Triazoles

Caption: General workflow for the synthesis of polysubstituted triazoles.

Experimental Protocol: Synthesis of 2,4,5-Trisubstituted 1,2,3-Triazoles

This protocol is adapted from the methodology developed for the regioselective alkylation and subsequent Suzuki cross-coupling of 4-bromo-NH-1,2,3-triazoles.[5][6]

PART A: Bromination of 1H-1,2,3-Triazole

-

Reagents & Setup:

-

Monosubstituted 1H-1,2,3-triazole (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

Isopropyl acetate (solvent)

-

Round-bottom flask with magnetic stirrer, under an inert atmosphere (N₂ or Ar).

-

-

Procedure:

-

Dissolve the starting triazole in isopropyl acetate.

-

Add NBS portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring completion by TLC.

-

Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-bromo-NH-1,2,3-triazole.

-

PART B: Regioselective N-2 Alkylation

-

Reagents & Setup:

-

4-Bromo-NH-1,2,3-triazole (1.0 equiv)

-

Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Reaction vessel equipped for temperature control.

-

-

Procedure:

-

Suspend the 4-bromo-NH-1,2,3-triazole and K₂CO₃ in anhydrous DMF.

-

Cool the mixture to -10°C to ensure high N-2 regioselectivity.

-

Add the alkyl halide dropwise to the cooled suspension.

-

Allow the reaction to stir at -10°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by adding water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel) to isolate the 2-substituted 4-bromo-1,2,3-triazole.

-

PART C: Suzuki Cross-Coupling

-

Reagents & Setup:

-

2-Substituted 4-bromo-1,2,3-triazole (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃, 2.0 equiv)

-

Solvent system (e.g., Toluene/Ethanol/Water)

-

Reflux condenser, under an inert atmosphere.

-

-

Procedure:

-

To a flask, add the 2-substituted 4-bromo-1,2,3-triazole, arylboronic acid, base, and palladium catalyst.

-

Add the solvent system and degas the mixture by bubbling with N₂ or Ar for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100°C) and stir for 8-16 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final 2,4,5-trisubstituted 1,2,3-triazole product via column chromatography.

-

Conclusion and Future Outlook

Brominated triazole compounds constitute a versatile and potent class of molecules with demonstrated and potential applications spanning from life-saving medicines to advanced materials. Their role as antifungal, antibacterial, and anticancer agents is well-established, with ongoing research focused on refining their selectivity and overcoming resistance mechanisms. In agriculture, they remain vital for crop protection, though their use demands careful environmental stewardship. Emerging applications in materials science, particularly as corrosion inhibitors and flame retardants, open new avenues for research and development. The synthetic tractability of these compounds, especially through modern cross-coupling techniques, ensures that novel derivatives with tailored properties will continue to be developed, paving the way for future discoveries and innovations.

References

- Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH.

- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing.

- Triazole antifungals | Research Starters - EBSCO.

- Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles - Organic Chemistry Portal.

- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH.

- Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review.

- Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles | Organic Letters - ACS Public

- Facile synthesis of bromo- and iodo-1,2,3-triazoles - ResearchG

- Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - MDPI.

- (PDF)

- 1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH.

- Investigating the potential of 1,2,4-triazoles as corrosion inhibitors for copper and steel: A comprehensive review - ResearchG

- Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with comput

- Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid.

- Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles - MDPI.

- A Novel Brominated Triazine-Based Flame Retardant (TTBP-TAZ) in Plastic Consumer Products and Indoor Dust - PubMed.

- (PDF) Antimicrobial and anthelmintic activities of some newly synthesized triazoles.

- Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evalu

- Synthesis, Characterization, and Biological Evaluation of Antibacterial Activity of 4H-1,2,4-triazole-5-(4-Bromophenoxymethyl)- 3-(4- substituted Benzyl)

- Metal corrosion inhibition by triazoles: A review.

- Brominated Flame Retardants – A Question of Safety - RTI Intern

- Synthesis and Biological Applications of Triazole Deriv

- Inhibitor effects of triazole derivatives on corrosion of mild steel in acidic media.

- Trends in Agricultural Triazole Fungicide Use in the United States, 1992–2016 and Possible Implications for Antifungal-Resistant Fungi in Human Disease - PubMed Central.

- An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

- Synthesis and Biological Applications of Triazole Derivatives – A Review - ResearchG

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers.

- 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC.

- Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Deriv

- Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and comput

- Triazoles as antimicrobial: A review - Intern

- Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study.

- Research progress of triazole derivatives in the discovery of agricultural chemicals.

- The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review - RJPT.

- Click-synthesised phosphorus-triazole FRs for flame-retardant epoxy co

- Brominated flame retardants: It's elementary - YouTube.

- In vitro phase I metabolism of the triazole fungicide bromuconazolle and its four enantiomers.

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. Trends in Agricultural Triazole Fungicide Use in the United States, 1992–2016 and Possible Implications for Antifungal-Resistant Fungi in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ijcsi.pro [ijcsi.pro]

- 21. researchgate.net [researchgate.net]

- 22. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Brominated Flame Retardants & Toxicity | RTI [rti.org]

- 24. youtube.com [youtube.com]

- 25. A novel brominated triazine-based flame retardant (TTBP-TAZ) in plastic consumer products and indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Click-synthesised phosphorus-triazole FRs for flame-retardant epoxy coatings - European Coatings [european-coatings.com]

An In-depth Technical Guide to the Thermal Stability of 4-Phenyl-4H-1,2,4-triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Phenyl-4H-1,2,4-triazole Derivatives and Their Thermal Stability